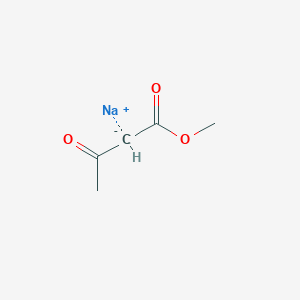
Methyl acetoacetate, monosodium salt
Overview
Description
“Methyl acetoacetate, monosodium salt” is also known as “Sodium methyl acetoacetate”. It has a linear formula of CH3COCHNaCOOCH3 and a molecular weight of 138.10 . It is a compound that is ≥97.0% (T) pure and usually comes in powder form .
Synthesis Analysis
The synthesis of methyl acetoacetate (MAA) can be achieved by methoxycarbonylation of acetone with dimethyl carbonate (DMC) in the presence of MgO and alkali-promoted MgO catalysts . Transesterification is a common method for modifying esters and is widely used in both research and industry . The reaction likely proceeds via an acyl ketene intermediate as equimolar amounts of methyl acetoacetate and ethyl benzoylacetate afforded methyl benzoylacetate and ethyl acetoacetate respectively via exchange of the alcohol fragments of both β-keto esters .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string [Na+].COC(=O)\C=C(\C)[O-] .
Chemical Reactions Analysis
“this compound” is an ester and can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Physical And Chemical Properties Analysis
“this compound” is a powder with impurities of 0.5% water . It should be stored at a temperature of 2-8°C . The compound is combustible when exposed to heat or flame .
Scientific Research Applications
Synthesis of Organic Compounds
Methyl acetoacetate, monosodium salt, demonstrates versatility in organic synthesis. For example, it reacts with α-chlorovinyl sulphones to yield cyclopropanes and dihydrofurans, which are significant in pharmaceutical synthesis and material science (Yamamoto et al., 1985). Additionally, active methylene compounds, like methyl acetoacetate, are selectively monoalkylated using alkyl halides, which is critical in the development of various organic compounds (Ono et al., 1979).
Environmental Impact Studies
Research involving monosodium methyl arsenate (MSMA), which includes this compound, focuses on understanding its environmental impact, particularly in turfgrass systems. Studies reveal that arsenic from MSMA is largely retained in foliage and soils, reducing risks of leaching into groundwater (Matteson et al., 2014).
Catalysis and Chemical Reactions
Methyl acetoacetate, in its various forms, is significant in catalytic processes. For instance, its use in the enantio-differentiating hydrogenation over modified Raney nickel catalysts showcases its role in producing optically active compounds (Osawa et al., 2006). The compound also partakes in photoreactions, as seen in studies involving its irradiation in the presence of cyclohexene, further illustrating its role in complex organic reactions (Tada et al., 1970).
Medical Research Applications
Methyl acetoacetate's derivatives, like monosodium iodoacetate, are utilized in medical research. For instance, it's used in osteoarthritis studies in rats, highlighting its relevance in understanding and potentially treating human diseases (Vargas et al., 2019).
Studies in Food Science
In food science, compounds like monosodium glutamate, which share similarities with this compound, are studied for their effects on human health. Although this research often focuses on the potential adverse effects of such compounds, it underscores the importance of understanding the impact of these chemicals on health and nutrition (Kazmi et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds interact with enzymes such as acyl-coa short-chain synthetases .
Mode of Action
It is known that similar compounds are converted to acetyl coenzyme a (acetyl-coa) by enzymes known as acyl-coa short-chain synthetases . This conversion is an important step in various metabolic processes.
Biochemical Pathways
Methyl acetoacetate, monosodium salt, is likely involved in the acetyl-CoA metabolic pathway . Acetyl-CoA is a crucial molecule in metabolism, used in many biochemical reactions. Its main function is to convey the carbon atoms within the acetyl group to the citric acid cycle (Krebs cycle) to be oxidized for energy production .
Result of Action
The result of the action of this compound is the production of acetyl-CoA, which is a key molecule in metabolism. It is involved in the citric acid cycle, where it contributes to the production of ATP, the main energy currency of the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion. The compound is stored at a temperature of 2-8°C , indicating that temperature can influence its stability.
Safety and Hazards
Future Directions
“Methyl acetoacetate, monosodium salt” has potential applications in alkylation reactions and chromatography . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there are many opportunities for future research and development in this area.
properties
IUPAC Name |
sodium;methyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O3.Na/c1-4(6)3-5(7)8-2;/h3H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQCSNJMPFNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955842 | |
| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34284-28-1 | |
| Record name | Butanoic acid, 3-oxo-, methyl ester, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetoacetate, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1-(methoxycarbonyl)-2-oxopropan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl acetoacetate, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)

![[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl] diphenylphosphine](/img/structure/B1600131.png)

![8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1600136.png)




![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)

